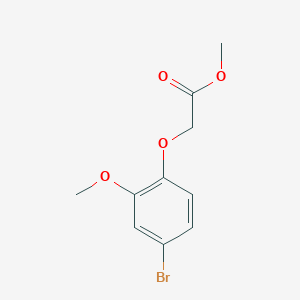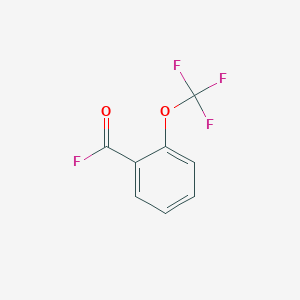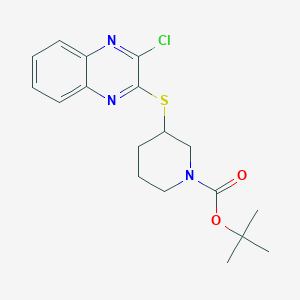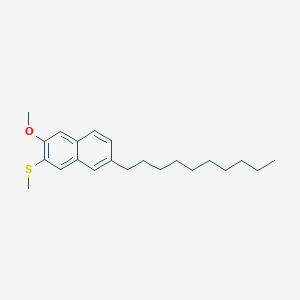
6-Decyl-3-methylthio-2-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane: is an organic compound with a complex structure that includes a naphthalene ring substituted with a decyl chain, a methoxy group, and a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane typically involves multi-step organic reactions. One common approach is to start with a naphthalene derivative and introduce the decyl chain through a Friedel-Crafts alkylation reaction. The methoxy group can be introduced via a methylation reaction using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of (7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The methylsulfane group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the original sulfane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cell membranes, or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
(3-methoxynaphthalen-2-yl)(methyl)sulfane: Similar structure but lacks the decyl chain.
(2-methoxynaphthalen-1-yl)(methyl)sulfane: Similar structure but with different substitution patterns on the naphthalene ring.
Uniqueness
(7-Decyl-3-methoxynaphthalen-2-yl)(methyl)sulfane is unique due to the presence of the decyl chain, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications .
Properties
Molecular Formula |
C22H32OS |
|---|---|
Molecular Weight |
344.6 g/mol |
IUPAC Name |
6-decyl-2-methoxy-3-methylsulfanylnaphthalene |
InChI |
InChI=1S/C22H32OS/c1-4-5-6-7-8-9-10-11-12-18-13-14-19-16-21(23-2)22(24-3)17-20(19)15-18/h13-17H,4-12H2,1-3H3 |
InChI Key |
AEIDGLABIJGUSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC2=CC(=C(C=C2C=C1)OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-(mercaptomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13969421.png)
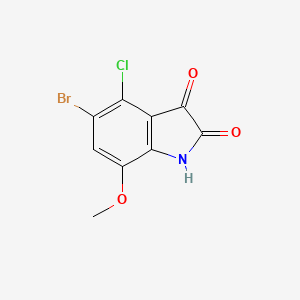

![6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13969430.png)

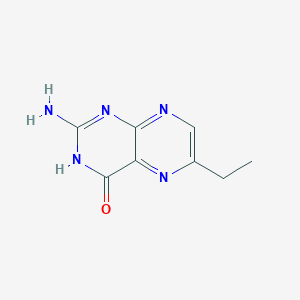
![4,7-Methano-1H-pyrazolo[4,3-C]pyridine](/img/structure/B13969439.png)
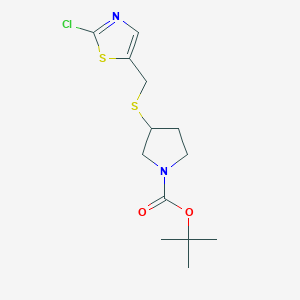
![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969452.png)

